8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

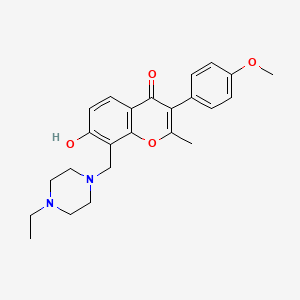

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative with a poly-substituted structure. The core chromen-4-one scaffold is substituted at positions 3, 7, and 8:

- Position 3: A 4-methoxyphenyl group, contributing to π-π stacking interactions and lipophilicity.

- Position 8: A (4-ethylpiperazin-1-yl)methyl moiety, enhancing solubility and enabling interactions with biological targets like kinases or GPCRs.

- Position 2: A methyl group, which sterically stabilizes the structure and modulates electronic properties .

This compound shares structural similarities with isoflavones (e.g., formononetin) but differs in its synthetic modifications, particularly the piperazine substitution, which is critical for pharmacological optimization .

Properties

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-23(28)22(16(2)30-24(19)20)17-5-7-18(29-3)8-6-17/h5-10,27H,4,11-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBOIKIULWHHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and dipole interactions

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play crucial roles in cellular function and response to stress.

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one , often referred to as a derivative of the chromenone class, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chromenone core substituted with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromenone derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains:

| Compound | Activity Against | Reference |

|---|---|---|

| 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid | Staphylococcus pneumoniae | |

| 7-hydroxy-4-(5-mercapto-4H-1,2,4-triazol-3-yl)methyl | Pseudomonas aeruginosa |

These findings suggest that the structural motifs present in chromenones can contribute to their effectiveness against pathogens. The specific activity of this compound against these strains remains to be fully elucidated but is anticipated to be significant given its structural similarities.

Pharmacological Effects

The pharmacological profile of compounds containing piperazine rings often includes central nervous system (CNS) effects and interactions with neurotransmitter systems. Piperazine derivatives have been implicated in the inhibition of human acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The proposed mechanism involves the binding of piperazine derivatives to the active site of AChE, thereby inhibiting its activity and leading to increased levels of acetylcholine in synaptic clefts. This could potentially enhance cognitive functions and memory retention.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives in animal models. The results indicated that these compounds could improve cognitive function and reduce neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease.

- Antimicrobial Efficacy : In vitro studies conducted on various chromenone derivatives demonstrated their ability to inhibit bacterial growth effectively. Specifically, compounds with similar structural features to this compound showed promising results against multi-drug resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Differences and Implications

(a) Substituent Effects on Bioactivity

- Piperazine vs. Dimethylamino: The 4-ethylpiperazine group in the target compound improves water solubility compared to dimethylamino (e.g., 7a, LogP = 1.9 vs. 2.1) and enhances selectivity for amine receptors .

- Position 3 Aryl Groups : The 4-methoxyphenyl group (target compound) shows stronger estrogenic mimicry than 4-chlorophenyl derivatives (e.g., ), but weaker than 2-methoxyphenyl analogues (e.g., ), which exhibit enhanced kinase inhibition due to steric effects .

(c) Spectroscopic and Crystallographic Data

- ¹H NMR: The target compound’s piperazine protons resonate at δ 2.4–2.6 (quartet) and 3.1–3.3 (triplet), distinct from dimethylamino analogues (δ 2.2–2.4, singlet) .

- X-ray Crystallography: Piperazine-substituted chromenones (e.g., ) exhibit planar chromenone cores with piperazine adopting chair conformations, as resolved using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.